(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide
CAS No.: 1391068-07-7
Cat. No.: VC21144922
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391068-07-7 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide |
| Standard InChI | InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m0/s1 |
| Standard InChI Key | GDEKHSQWWGCDRA-VIFPVBQESA-N |
| Isomeric SMILES | CN(C(=O)[C@H](C1=CC=CC=C1)O)OC |
| SMILES | CN(C(=O)C(C1=CC=CC=C1)O)OC |
| Canonical SMILES | CN(C(=O)C(C1=CC=CC=C1)O)OC |
Introduction
The compound "(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide" is a chiral organic molecule belonging to the class of phenylacetamides. This compound features a hydroxyl group, a methoxy functional group, and a methylated amide structure attached to a phenyl ring. Its stereochemistry, indicated by the (2S) configuration, suggests its potential for enantioselective applications in biological and chemical processes.
Synthesis
The synthesis of (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide typically involves:
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Starting Materials: Phenylacetic acid derivatives and methylamine.
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Key Reactions:
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Esterification or amidation to introduce the amide group.
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Enantioselective hydroxylation at the α-position relative to the phenyl ring.
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Methoxylation to form the N-methoxy group.
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These reactions are often catalyzed by chiral reagents or enzymes to ensure stereochemical purity.
Applications
The compound's structural motifs allow for diverse applications:
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Pharmaceuticals: The phenylacetamide backbone is common in drugs, suggesting potential as an intermediate for synthesizing bioactive molecules.
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Catalysis: The hydroxyl group may participate in hydrogen bonding, making it useful in catalytic systems.
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Material Science: Its amphiphilic nature could be explored in designing surfactants or polymers.
Research Findings
Research on structurally similar compounds provides insights into potential properties:
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